4-Butylbenzene-1-sulfonyl chloride physical properties
4-Butylbenzene-1-sulfonyl chloride physical properties
An In-depth Technical Guide to 4-Butylbenzene-1-sulfonyl chloride
This guide provides a comprehensive technical overview of 4-butylbenzene-1-sulfonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its physical properties, synthesis, reactivity, and safe handling protocols.
Introduction and Core Concepts
4-Butylbenzene-1-sulfonyl chloride, also known as 4-n-butylbenzenesulfonyl chloride, is an aromatic organic compound belonging to the sulfonyl halide class. Its structure consists of a benzene ring substituted with a butyl group and a sulfonyl chloride functional group at the para position. This bifunctional nature makes it a valuable electrophilic reagent and a versatile building block for introducing the 4-butylbenzenesulfonyl moiety into target molecules.
The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles, making it the primary site of chemical transformations. Its most prominent application is in the synthesis of sulfonamides, a critical functional group (pharmacophore) found in numerous therapeutic agents, including antibacterial, antitumor, and diuretic drugs.[1][2] The butyl group, in contrast, provides lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds, such as membrane permeability and protein binding.
It is important to distinguish this compound from its isomer, 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2), which is a solid at room temperature and is also a common laboratory reagent.[3][4] This guide will focus specifically on the n-butyl isomer.
Physicochemical and Spectroscopic Properties
The physical state and chemical characteristics of 4-butylbenzene-1-sulfonyl chloride are fundamental to its handling, storage, and application in synthesis. These properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-butylbenzene-1-sulfonyl chloride | [5][6] |
| Synonyms | 4-n-Butylbenzenesulfonyl chloride, p-Butylbenzenesulfonyl chloride | [5] |
| CAS Number | 54997-92-1 | [5][7][8] |
| Molecular Formula | C₁₀H₁₃ClO₂S | [5][7][6] |
| Molecular Weight | 232.73 g/mol | [5] |
| Physical Form | Liquid | [7] |
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Solubility | Reacts with water. Soluble in many organic solvents (e.g., DCM, THF, diethyl ether). |
Molecular Structure and Identification
Unambiguous identification is critical for experimental reproducibility. The following descriptors define the molecular structure of 4-butylbenzene-1-sulfonyl chloride.
Caption: 2D structure of 4-butylbenzene-1-sulfonyl chloride.
Synthesis and Purification
Aryl sulfonyl chlorides are typically prepared via two main routes: electrophilic substitution of the corresponding arene or chlorination of the pre-formed sulfonic acid.[2]
-
Direct Chlorosulfonation: This is a common industrial method where the parent arene (n-butylbenzene) reacts directly with an excess of chlorosulfonic acid (ClSO₃H).[2][9] This one-pot reaction is efficient but uses a hazardous reagent and can sometimes lead to issues with regioselectivity, although the para-product is generally favored due to sterics.
-
From Sulfonic Acid: A two-step approach involves first sulfonating n-butylbenzene to form 4-butylbenzenesulfonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[10][11] This method can offer higher purity and avoids the direct use of chlorosulfonic acid in the final step.
Caption: Common synthetic routes to 4-butylbenzene-1-sulfonyl chloride.
Exemplary Laboratory Protocol (via Sulfonic Acid)
This protocol is adapted from established procedures for analogous compounds.[10][11] All operations must be performed in a well-ventilated chemical fume hood.
-
Sulfonation: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add n-butylbenzene (1.0 eq). Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, ~2.0 eq) dropwise while maintaining the internal temperature below 20°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate of 4-butylbenzenesulfonic acid can be collected by filtration, washed with cold water, and dried.
-
Chlorination: In a new flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the dried 4-butylbenzenesulfonic acid (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂). Add thionyl chloride (SOCl₂, ~1.2-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Purification: After cooling, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove excess solvent and thionyl chloride. The crude liquid residue, 4-butylbenzene-1-sulfonyl chloride, can be purified by vacuum distillation.
Reactivity and Core Applications
The synthetic utility of 4-butylbenzene-1-sulfonyl chloride stems from the high electrophilicity of the sulfur atom, making the sulfonyl chloride a good leaving group. It readily undergoes nucleophilic substitution with a variety of nucleophiles.
Synthesis of Sulfonamides
The most significant application is the reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form N-substituted sulfonamides.[1][12] This reaction, known as sulfonylation, is a cornerstone of medicinal chemistry for creating compounds with a wide range of biological activities.[2][13]
Caption: General reaction scheme for the synthesis of sulfonamides.
Other Applications
-
Synthesis of Sulfonate Esters: Reaction with alcohols in the presence of a base yields sulfonate esters, which are themselves useful intermediates, acting as good leaving groups in substitution reactions.
-
Friedel-Crafts Reactions: It can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.
-
Reduction to Sulfinamides: The sulfonyl chloride can be reduced in situ and reacted with amines to generate sulfinamides, another class of sulfur-containing compounds.[14]
Safety, Handling, and Storage
4-Butylbenzene-1-sulfonyl chloride is a hazardous chemical that requires strict safety protocols.
Hazard Identification:
-
Water Reactive: Reacts violently with water, liberating toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur oxides.[15]
-
Respiratory Irritant: May cause respiratory irritation if inhaled.[5][15]
Handling and Personal Protective Equipment (PPE):
-
Always handle in a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15][16]
-
Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[15][16]
-
Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[15]
-
Store away from incompatible materials such as water, strong bases, alcohols, amines, and strong oxidizing agents.[15]
Disposal:
-
Dispose of waste material in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
References
- An Expedient Synthesis of Sulfinamides
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- 4-Butoxybenzene-1-sulfonyl chloride - SAFETY D
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- preparation of 4-tert-butylbenzenesulfonyl chloride
- 4-Butylbenzene-1-sulfonyl chloride | C10H13ClO2S | CID 2737352. PubChem.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- 4-tert-Butylbenzenesulfonyl chloride 98. Sigma-Aldrich.
- Cas 15084-51-2,4-tert-Butylbenzenesulfonyl chloride. LookChem.
- 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882. PubChem.
- Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
- SAFETY D
- 4-n-Butylbenzenesulfonyl chloride, 97% 25 g. Thermo Scientific Chemicals.
- SAFETY D
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- SAFETY D
- 4-Butylbenzene-1-sulfonyl chloride. Abound.
- 4-BUTYLBENZENE-1-SULFONYL CHLORIDE | CAS 54997-92-1.
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